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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6290005

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB™ is a highly efficient and versatile chiral oxo-tethered ruthenium(ll)
complex developed by Takago International Corporation for asymmetric catalysis.[1] Its robust
structure, featuring a methanesulfonamidato ligand and a chiral (R,R)-1,2-
diphenylethylenediamine backbone, makes it a superior catalyst for asymmetric transfer
hydrogenation (ATH) and dynamic kinetic resolution (DKR) of a broad spectrum of ketones and
other prochiral substrates.[1] This catalyst is particularly noted for its high activity at remarkably
low catalyst loadings, often achieving excellent enantioselectivity and diastereoselectivity.[1]
These characteristics make Ru-(R,R)-Ms-DENEB an invaluable tool in the synthesis of chiral
alcohols and other enantiomerically enriched compounds that are critical building blocks in the
pharmaceutical and fine chemical industries.

The "(R,R)" designation refers to the specific stereochemistry of the chiral diamine backbone,
which reliably produces the corresponding (R)-alcohol from a prochiral ketone. Its enantiomeric
counterpart, Ru-(S,S)-Ms-DENEB, is also available and yields the (S)-alcohol with comparably
high efficiency.[1]

Catalytic Applications

Ru-(R,R)-Ms-DENEB is a catalyst of choice for several key asymmetric transformations:
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e Asymmetric Transfer Hydrogenation (ATH) of Ketones: The catalyst excels in the reduction
of a wide array of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones, to their
corresponding chiral secondary alcohols with high enantiomeric excess (ee).[1]

o Dynamic Kinetic Resolution (DKR): Ru-(R,R)-Ms-DENEB is highly effective in the DKR of
racemic a-substituted ketones, converting a racemic mixture into a single, highly
enantiomerically and diastereomerically enriched product.[2][3]

Data Presentation

The following tables summarize the performance of Ru-(R,R)-Ms-DENEB and its closely
related analogue, Ru-(R,R)-Ts-DENEB, in various catalytic asymmetric reactions.

Table 1: Asymmetric Transfer Hydrogenation of Representative Ketones

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b6290005
https://www.benchchem.com/product/b6290005?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.1c00739
https://pubmed.ncbi.nlm.nih.gov/33780258/
https://www.benchchem.com/product/b6290005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6290005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Hydrog
Substra SIC . Convers
Catalyst . en Solvent Time (h) ee (%)
te Ratio ion (%)
Source
HCOOH/
Acetophe (R,R)-Ts-
30,000 EtsN - 16 95 97
none DENEB
(5:2)
4'-
HCOOH/ o
Chloroac  (R,R)-Ts- Acetonitri
2,000 EtsN 4 >99 98 (R)
etopheno DENEB le
(5:2)
ne
4'-
HCOOH/ o
Methoxy (R,R)-Ts- Acetonitri
2,000 EtsN 4 >99 97 (R)
acetophe  DENEB le
(5:2)
none
2'-
HCOOH/ o
Methoxy (R,R)-Ts- Acetonitri
1,000 EtsN 16 >99 99 (R)
acetophe  DENEB le
(5:2)
none
HCOOH/ o
1- (R,R)-Ts- Acetonitri
2,000 EtsN 4 >99 99 (R)
Tetralone  DENEB
(5:2)

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of Ru-(R,R)-Ms-DENEB.

Table 2: Dynamic Kinetic Resolution of Representative a-Substituted Ketones
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2- HCOOH/ . cis-2-
(R,R)-Ts- Acetonitri
chlorocyc 100 EtsN chlorocyc  >99:1 >99.9
DENEB le
lohexano (5:2) lohexanol
ne
Racemic .
cis-2-
2- HCOOH/ o
(R,R)-Ts- Acetonitri  methoxyc
methoxyc 100 EtsN >990:1 >99
DENEB le yclohexa
yclohexa (5:2)
nol
none
Racemic ]
HCOOH/ cis-3-
3-aryl-1- (R,R)-Ts- ) )
) 50-100 EtsN Methanol arylindan  High Excellent
indanone  DENEB
(1:5) ols

S

Data for (R,R)-Ts-DENEB, a closely related and often cited analogue of Ru-(R,R)-Ms-DENEB.

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer

Hydrogenation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Substrate (ketone)
Formic acid (98%)

Triethylamine (EtsN)

Ru-(R,R)-Ms-DENEB catalyst
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e Anhydrous solvent (e.g., acetonitrile, methanol, isopropanol)
 Inert gas (Argon or Nitrogen)
o Standard glassware for inert atmosphere reactions
Procedure:
o Preparation of the Formic Acid/Triethylamine (5:2) Hydrogen Source:
o Under an inert atmosphere, cool a flask containing formic acid in an ice bath.
o Slowly add triethylamine dropwise with stirring. The addition is exothermic.
o The resulting mixture can be used directly or purified by distillation.
e Reaction Setup:
o To adry, inert gas-flushed reaction vessel, add the Ru-(R,R)-Ms-DENEB catalyst.
o Add the anhydrous solvent, followed by the ketone substrate.
o Stir the mixture at the desired temperature (typically room temperature to 50 °C).
e Reaction Execution:
o Slowly add the formic acid/triethylamine mixture to the reaction vessel.
o Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
o Work-up and Purification:

o Upon completion, quench the reaction with water or a saturated aqueous solution of
sodium bicarbonate.

o Extract the product with an appropriate organic solvent (e.g., ethyl acetate,
dichloromethane).
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o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired
chiral alcohol.

e Analysis:

o Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Dynamic Kinetic
Resolution of a-Substituted Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Ru-(R,R)-Ms-DENEB catalyst

Racemic a-substituted ketone

Formic acid (98%)

Triethylamine (EtsN)

Anhydrous solvent (e.g., acetonitrile, methanol)

Inert gas (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions

Procedure:

e Preparation of the Hydrogen Source:

o Prepare the formic acid/triethylamine mixture as described in Protocol 1.

¢ Reaction Setup:
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o In adry, inert gas-flushed reaction vessel, dissolve the Ru-(R,R)-Ms-DENEB catalyst and
the racemic a-substituted ketone in the chosen anhydrous solvent.

o Stir the mixture at the desired temperature.

e Reaction Execution:

o Add the formic acid/triethylamine mixture to the reaction.

o Monitor the reaction for conversion and diastereoselectivity by GC or HPLC.
o Work-up and Purification:

o Follow the work-up and purification procedure outlined in Protocol 1.
e Analysis:

o Determine the diastereomeric ratio and enantiomeric excess of the product by NMR, chiral
HPLC, or GC analysis.

Visualizations
Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric
transfer hydrogenation of a ketone with a Noyori-type ruthenium catalyst.

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Asymmetric Transfer
Hydrogenation

The diagram below outlines the typical experimental workflow for performing an asymmetric
transfer hydrogenation reaction using Ru-(R,R)-Ms-DENEB.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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